Citrato de litio

Descripción general

Descripción

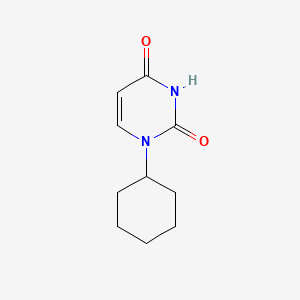

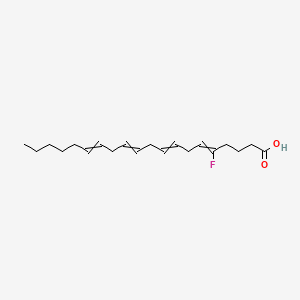

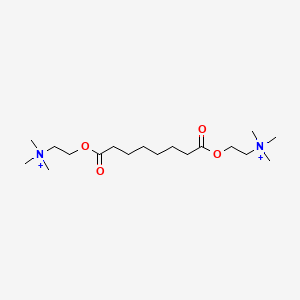

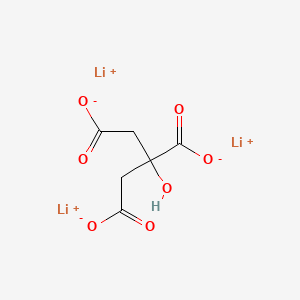

Lithium citrate, with the chemical formula Li₃C₆H₅O₇, is a lithium salt of citric acid. It is commonly used as a mood stabilizer in the treatment of psychiatric conditions such as manic states and bipolar disorder . This compound has a rich history, including its use in early versions of Coca-Cola and 7Up as a medicinal ingredient .

Aplicaciones Científicas De Investigación

Chemistry: Lithium citrate is used in the synthesis of various lithium compounds and as a reagent in analytical chemistry.

Biology: In biological research, lithium citrate is used to study the effects of lithium on cellular processes and signaling pathways.

Medicine: Lithium citrate is widely used as a mood stabilizer in the treatment of bipolar disorder and other psychiatric conditions. It helps to regulate mood swings and reduce the frequency of manic and depressive episodes .

Industry: In the industrial sector, lithium citrate is used in the production of specialty chemicals and as an additive in certain formulations.

Mecanismo De Acción

Target of Action

Lithium citrate primarily targets glutamate receptors , especially GluR3 . Glutamate receptors play a crucial role in the nervous system, mediating the majority of excitatory neurotransmission .

Mode of Action

Lithium citrate interacts with its targets by changing the inward and outward currents of glutamate receptors . Lithium citrate exerts a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little .

Biochemical Pathways

Lithium citrate affects several biochemical pathways. It inhibits enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium citrate enhances the activity of BDNF . BDNF levels have been implicated in depression, bipolar disorder, and dementia .

Pharmacokinetics

The pharmacokinetics of lithium citrate is linear within the dose regimen used in clinical practice . Lithium citrate has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring .

Result of Action

The molecular and cellular effects of lithium citrate’s action are primarily observed in its role as a mood stabilizer. It is used for the treatment of depression and mania, often in bipolar disorder treatment . By maintaining a stable level of glutamate activity between cells, lithium citrate helps to stabilize mood and prevent episodes of mania and depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium citrate. For instance, leaching of lithium from discharged batteries, as well as its subsequent migration through soil and water, represents serious environmental hazards . It accumulates in the food chain, impacting ecosystems and human health . Factors that affect lithium accumulation in plant tissues include soil pH and calcium .

Análisis Bioquímico

Biochemical Properties

Lithium citrate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme glycogen synthase kinase 3 (GSK-3), which lithium citrate inhibits . This inhibition affects various signaling pathways, including those involved in mood regulation. Additionally, lithium citrate modulates the activity of glutamate receptors, particularly GluR3, by altering the inward and outward currents without shifting the reversal potential . This modulation helps maintain a stable level of glutamate between cells, preventing excessive or insufficient glutamate activity.

Cellular Effects

Lithium citrate influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium citrate has been shown to regulate the phosphatidylinositol cycle, which is involved in the reuptake of serotonin and norepinephrine . This regulation impacts mood stabilization and cognitive functions. Furthermore, lithium citrate promotes the redirection of calcium ions into the lumen of the endoplasmic reticulum, reducing oxidative stress within mitochondria . This action helps maintain cellular homeostasis and protects cells from damage.

Molecular Mechanism

At the molecular level, lithium citrate exerts its effects through several mechanisms. It interacts with monovalent and divalent cations in neurons, influencing their transport across cell membranes . Lithium citrate also inhibits inositol monophosphatase, leading to an increase in inositol triphosphate levels, which affects various cellular processes . Additionally, lithium citrate modulates the activity of GSK-3, which plays a role in the circadian clock and cellular response to DNA damage . These molecular interactions contribute to the compound’s mood-stabilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium citrate change over time. The compound’s stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that lithium citrate remains stable under controlled conditions, but its effects can vary depending on the duration of exposure . Long-term exposure to lithium citrate has been associated with changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of lithium citrate vary with different dosages in animal models. At therapeutic doses, lithium citrate has been shown to improve motor behavior and cognitive functions in animal models . At high doses, lithium citrate can induce toxicity, leading to adverse effects such as polydipsia and changes in gene expression . These findings underscore the importance of dosage regulation to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Lithium citrate is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose metabolism, and lipid metabolism . It enhances glycolytic activity and the Krebs cycle, particularly the anaplerotic pyruvate carboxylation pathway . This involvement in metabolic pathways helps maintain cellular energy balance and supports various physiological functions.

Transport and Distribution

Within cells and tissues, lithium citrate is transported and distributed through interactions with transporters and binding proteins . It is primarily distributed in the total body water and is not metabolized, being almost completely eliminated unchanged by renal clearance . The transport and distribution of lithium citrate are crucial for its therapeutic effects and overall bioavailability.

Subcellular Localization

The subcellular localization of lithium citrate affects its activity and function. Studies have shown that lithium exposure can influence the localization of specific proteins, such as USP4, within cells . Lithium citrate’s ability to modulate protein localization and activity highlights its role in regulating cellular processes at the subcellular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium citrate can be synthesized by reacting lithium carbonate with citric acid. The reaction typically occurs in an aqueous solution, where lithium carbonate is dissolved in water and then citric acid is added gradually. The mixture is stirred until the reaction is complete, resulting in the formation of lithium citrate and carbon dioxide gas:

Li2CO3+C6H8O7→2LiC6H5O7+CO2+H2O

Industrial Production Methods: In industrial settings, lithium citrate is produced by a similar method but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high purity and yield. The product is then crystallized, filtered, and dried to obtain the final compound .

Types of Reactions:

Oxidation and Reduction: Lithium citrate does not undergo significant oxidation or reduction reactions under normal conditions.

Substitution: It can participate in substitution reactions where the citrate ion can be replaced by other anions in the presence of suitable reagents.

Complexation: Lithium citrate can form complexes with metal ions, which can be useful in various chemical processes.

Common Reagents and Conditions:

Acids and Bases: Lithium citrate reacts with strong acids to release citric acid and lithium salts. It can also react with strong bases to form lithium hydroxide and citrate salts.

Solvents: The compound is soluble in water and can be used in aqueous solutions for various reactions.

Major Products:

Lithium Hydroxide: Formed when lithium citrate reacts with strong bases.

Citric Acid: Released when lithium citrate reacts with strong acids.

Comparación Con Compuestos Similares

Lithium Carbonate: Another lithium salt used as a mood stabilizer. It has a similar mechanism of action but different pharmacokinetic properties.

Lithium Chloride: Used in research and industrial applications. It is more soluble in water compared to lithium citrate.

Lithium Acetate: Used in biochemical research and as a reagent in chemical synthesis.

Uniqueness: Lithium citrate is unique in its combination of therapeutic efficacy and relatively low toxicity. It is preferred in certain medical formulations due to its solubility and bioavailability .

Propiedades

Key on ui mechanism of action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. |

|---|---|

Número CAS |

919-16-4 |

Fórmula molecular |

C6H5Li3O7 |

Peso molecular |

210.0 g/mol |

Nombre IUPAC |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |

Clave InChI |

WJSIUCDMWSDDCE-UHFFFAOYSA-K |

SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

SMILES canónico |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Key on ui other cas no. |

10377-38-5 919-16-4 |

Descripción física |

Tetrahydrate: White deliquescent solid; [Merck Index] |

Pictogramas |

Irritant |

Números CAS relacionados |

10377-38-5 (lithium salt) 17341-24-1 (Parent) 77-92-9 (Parent) 919-16-4 (Parent) |

Sinónimos |

Litarex lithium citrate monolithium citrate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lithium citrate demonstrates neuroprotective effects through interactions with multiple protein targets. Two experimentally validated targets are glycogen synthase-3β (GSK-3β) and inositol monophosphatase 1 (IMPA1). [] Lithium citrate has been shown to decrease the activity of both these proteins in rat brain hydrolysates. []

A: Lithium citrate inhibits GSK-3β activity. [] This inhibition has several downstream effects, including modulation of proteins regulated by GSK3β kinase, ultimately promoting neuronal survival. []

A: While lithium ions are responsible for many of lithium citrate's effects, the citrate anion also contributes to its neuroprotective properties. Specifically, citrate enhances the transport of lithium ions into cells, likely through organic acid transport channels like SLC13A5. []

ANone: Lithium citrate has the molecular formula Li3C6H5O7 and a molecular weight of 209.94 g/mol.

A: Yes, terahertz (THz) time-domain spectroscopy has been used to characterize the spectral characteristics of lithium citrate in both solution and solid states. [] Studies showed that the THz absorption coefficient of lithium citrate solution decreases with increasing concentration. []

A: Yes, lithium citrate syrup has been studied for its compatibility with various neuroleptic drug solutions. [] Results showed that while compatible with some neuroleptics, incompatibilities were observed with chlorpromazine, haloperidol, thioridazine, and trifluoperazine products. []

A: The incompatibility arises from the excessive ionic strength in the mixtures when lithium citrate syrup is mixed with specific neuroleptic solutions. [] This leads to the "salting out" effect, causing precipitation of undissociated, solvated ion pairs of the protonated neuroleptic bases and their respective anions. []

A: While lithium citrate itself is not typically employed as a catalyst, research highlights its role in modifying catalytic activity. For instance, citric acid, a precursor to lithium citrate, enhances the cycling performance of silicon nanoparticle anodes in lithium-ion batteries. [] This improvement is attributed to the formation of a lithium citrate-rich solid electrolyte interphase (SEI) on the anode surface during electrochemical cycling. []

A: While computational studies specifically focused on lithium citrate are limited in the provided research, molecular dynamics simulations were used to characterize the absorption peaks of solid-state citrates, offering insights into the formation mechanism of these peaks. []

A: Yes, research suggests that the neuroprotective efficacy varies among different lithium salts. Lithium ascorbate and lithium citrate show significant neuroprotection in a glutamate-induced stress model, while lithium chloride and lithium carbonate do not exhibit such effects. []

A: The enhanced activity of lithium ascorbate and lithium citrate is attributed to their respective anions, ascorbate and citrate. These anions are believed to facilitate lithium ion transport into cells via organic acid transport channels, thereby enhancing intracellular lithium availability and subsequent neuroprotection. []

ANone: The research provided does not delve into the specific stability and formulation aspects of lithium citrate.

ANone: The provided research does not discuss SHE regulations related to lithium citrate.

A: Studies comparing lithium citrate syrup to lithium carbonate tablets found the bioavailability of lithium from the syrup to be bioequivalent to the tablets concerning the maximum serum concentration and the extent of drug absorption. []

A: A novel prolonged-release dosage form of lithium citrate, incorporating aluminum oxide and an organosilicone polymer, exhibits a lower peak serum lithium concentration (Cmax) and a longer time period exceeding 75% of Cmax compared to standard lithium citrate. [, ] The relative bioavailability of the novel formulation was found to be lower than standard lithium citrate. [, ]

A: Researchers utilized a glutamate-induced stress model in cultured cerebellar granule neurons (CGNs) to assess the neuroprotective effects of lithium citrate. []

A: Treatment with lithium citrate at a concentration of 0.2 mM resulted in a significant increase in CGN survival rate, averaging around 30%, compared to untreated controls (p < 0.003). [] These findings demonstrate the neuroprotective potential of lithium citrate in vitro. []

A: Researchers employed a rat model of nephrolithiasis to investigate the impact of lithium citrate on urinary citrate levels and kidney stone prevention. []

A: Administration of lithium citrate led to a significant increase in urinary citrate levels in rats. [] This elevation in urinary citrate was associated with a reduction in calcium oxalate (CaOx) crystal deposition, a key factor in kidney stone formation. [] Furthermore, lithium citrate treatment attenuated kidney tubular dilatation and inflammatory cell infiltration within the kidneys, both of which are characteristic features of nephrolithiasis. []

A: A case study reported on a 3-month-old girl with Canavan disease treated with lithium citrate (45 mg/kg per day). [] After one year, brain NAA levels decreased by approximately 20%, and urinary NAA levels showed an 80% reduction. [] The patient showed some clinical improvements, including improved alertness and visual tracking. [] While promising, more research is needed to confirm these findings.

ANone: The provided research does not discuss any resistance mechanisms or cross-resistance related to lithium citrate.

A: Acute toxicity studies in mice and rats revealed that a single intragastric administration of LOAP, a drug formulation containing lithium citrate, aluminum oxide, and polymethylsiloxane, at doses up to 12,000 mg/kg did not result in mortality or any noticeable local irritation to the gastric mucosa. [, ]

A: Based on the acute toxicity data, LOAP can be classified as hazard class 4 according to GOST 12.1.007-76 standards. [, ]

A: Yes, research shows that lithium citrate can deplete glutathione (GSH) levels in the cytosolic fraction of human blood. [] This depletion was observed to be concentration-dependent, with increasing concentrations of lithium citrate leading to a more significant reduction in GSH levels. []

A: Yes, a comparative study indicated that lithium citrate (organic) caused less depletion of glutathione in human blood plasma than lithium carbonate (inorganic). []

ANone: The provided research does not discuss specific drug delivery or targeting strategies for lithium citrate.

A: Research suggests that measuring corticosterone levels in poultry manure extracts could serve as a non-invasive method to diagnose stress levels and assess the effectiveness of anti-stress interventions, such as those using lithium citrate. []

A: Inductively coupled plasma atomic emission spectrometry (ICP-AES) has been utilized to determine lithium ion concentrations in serum and brain tissue samples. [, , ] Atomic absorption spectrophotometry (AAS) has also been employed for measuring lithium serum concentrations. []

A: Ion chromatography is highlighted as a method for assaying lithium content in lithium citrate formulations. [] This technique offers advantages over traditional flame photometry, such as reduced complexity, avoidance of hazardous chemicals, and increased efficiency. []

A: Studies investigating the toxicity of various lithium salts to honey bees revealed that lithium citrate exhibited the highest toxicity in an in vitro chronic toxicity assay, followed by lithium lactate and lithium formate. []

A: No acute locomotor toxicity was observed in honey bees treated with the tested lithium salts. []

A: All examined lithium salt treatments significantly reduced the lifespan of honey bees in an in vitro survival study. []

ANone: The research provided does not specifically focus on the dissolution or solubility of lithium citrate.

ANone: The provided research does not provide details on analytical method validation for lithium citrate.

ANone: The provided research does not discuss specific quality control and assurance measures for lithium citrate.

ANone: The provided research does not discuss the immunogenicity or immunological responses related to lithium citrate.

A: While not explicitly studied for lithium citrate, research suggests that lithium ions, the pharmacologically active component, may interact with sodium dicarboxylate co-transporters (NaDC-1 and NaDC-3) in the proximal tubules of the kidneys. []

A: Lithium ions are known to inhibit NaDC transporters, which are responsible for citrate reabsorption in the kidneys. [] This inhibition leads to increased urinary citrate excretion, a desirable effect in preventing kidney stone formation. []

ANone: The provided research does not address drug-metabolizing enzyme induction or inhibition by lithium citrate.

ANone: While not directly addressed in the provided research, lithium citrate's use in various applications, including pharmaceuticals and food additives, suggests its biocompatibility within certain limits.

ANone: The provided research does not discuss recycling or waste management strategies for lithium citrate.

A: The research highlights the use of various research infrastructures and resources, including cell culture models (cerebellar granule neurons), animal models (rats, mice, chickens), and analytical techniques like ICP-AES, AAS, ion chromatography, and terahertz spectroscopy. [, , , , , , , , , , , , ]

A: While not extensively detailed, the research mentions the historical context of lithium in medicine. It highlights the first modern report on the actions of lithium carbonate and lithium citrate by Cade in 1949, marking a significant milestone in understanding lithium's therapeutic potential. []

A: The research presented exemplifies cross-disciplinary applications and synergies, integrating knowledge from various fields such as pharmacology, neuroscience, chemistry, materials science, and entomology to investigate the diverse properties and applications of lithium citrate. [, , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.